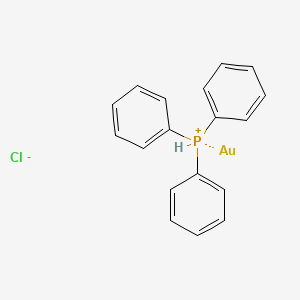
Gold;triphenylphosphanium;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Gold;triphenylphosphanium;chloride can be synthesized by reducing chloroauric acid with triphenylphosphine in 95% ethanol. The reaction is as follows: [ \text{HAuCl}_4 + \text{H}_2\text{O} + 2 \text{PPh}_3 \rightarrow (\text{Ph}_3\text{P})\text{AuCl} + \text{Ph}_3\text{PO} + 3 \text{HCl} ] Alternatively, it can be prepared by treating a thioether complex of gold, such as (dimethyl sulfide)gold(I) chloride, with triphenylphosphine .
Industrial Production Methods
While the compound is commercially available, it is often more cost-effective to prepare it directly from elemental gold. This involves dissolving gold in boiling aqua regia to form the gold(III) intermediate AuCl₄ in solution. By adding dimethyl sulfide, the complex ClAuSMe₂ precipitates as a white solid. This precursor complex is then dissolved in dichloromethane with triphenylphosphine to form the desired complex .
化学反応の分析
Types of Reactions
Gold;triphenylphosphanium;chloride undergoes various types of reactions, including:
Substitution Reactions: It can react with silver(I) salts of weakly coordinating anions to generate a weakly bound Ph₃PAu–X complex, which is in equilibrium with the catalytically-active species [Ph₃PAu]⁺X⁻ in solution.
Transmetalation Reactions: The methyl complex Ph₃PAuMe is prepared from this compound by transmetalation with a Grignard reagent.
Common Reagents and Conditions
Common reagents used in reactions with this compound include silver(I) salts, Grignard reagents, and methyllithium. Typical conditions involve room temperature reactions in solvents like dichloromethane .
Major Products
Major products formed from these reactions include various organogold compounds, such as Ph₃PAuMe and lithium di- and tetramethylaurate .
科学的研究の応用
Gold;triphenylphosphanium;chloride is widely used in scientific research due to its versatility:
Biology and Medicine: Its ability to form stable complexes makes it useful in studying biological systems and potential therapeutic applications.
作用機序
The mechanism by which gold;triphenylphosphanium;chloride exerts its effects involves the formation of stable complexes with various ligands. In catalysis, it often forms a weakly bound complex with anions, which is in equilibrium with the catalytically-active species. This allows it to facilitate various organic transformations .
類似化合物との比較
Gold;triphenylphosphanium;chloride is unique due to its stability and versatility in forming complexes. Similar compounds include:
Chloro(dimethylsulfide)gold(I): Another gold(I) complex used in similar applications.
Bis(trifluoromethanesulfonyl)imidate(triphenylphosphine)gold(I): Used in catalysis and known for its stability.
These compounds share similar properties but differ in their specific applications and reactivity.
特性
IUPAC Name |
gold;triphenylphosphanium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15P.Au.ClH/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h1-15H;;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGSJBWAKHDAEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Au] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16AuClP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














